REACTION_CXSMILES
|
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)#[CH:2].C([Li])CCC.CC(C)([O-])C.[K+].Br[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>O.C(OCC)C.O1CCCC1.CCCCCC>[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])#[CH:2] |f:2.3|
|
Name
|
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −80° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised up to 5° C
|
Type
|
STIRRING
|
Details
|
stirred at 20° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
to extract the generated compound
|
Type
|
WASH
|
Details
|
The diethyl ether layer was washed with 50 mL of distilled water for 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting product was purified on a column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C=CC2=CC=CC=C12)CCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |